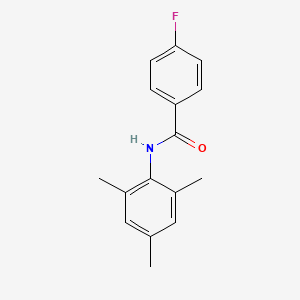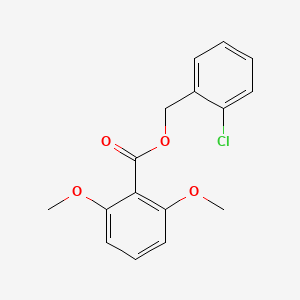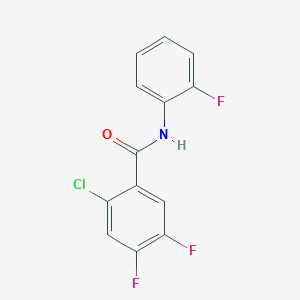
2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide” is a fluorinated benzamide . It was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of the compound were grown from CH2Cl2 at room temperature .Molecular Structure Analysis
The crystal structure of this compound was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings .Chemical Reactions Analysis
The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a molecular formula of C17H15ClF2N4O4 and a formula weight of 412.8 .作用机制
The mechanism of action of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide involves its ability to bind to specific targets in the body, such as enzymes or receptors. This binding can lead to the inhibition or activation of various cellular processes, depending on the target. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target and the cellular processes it affects. It has been shown to have anti-proliferative and apoptotic effects on cancer cells, as well as anti-inflammatory effects in certain disease models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide in lab experiments include its unique properties, such as its ability to bind to specific targets and its potential therapeutic applications. Additionally, it is relatively easy to synthesize and purify, making it accessible for research purposes. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research and development of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. Another direction is to explore its use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, in order to optimize its use in scientific research and potential clinical applications.
合成方法
The synthesis of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide involves the reaction between 2-chloro-4,5-difluoroaniline and 2-fluorobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours. The final product is obtained after purification by recrystallization or column chromatography.
科学研究应用
2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases, as it has been shown to bind to specific targets in the body.
属性
IUPAC Name |
2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-6-11(17)10(16)5-7(8)13(19)18-12-4-2-1-3-9(12)15/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSJIRGMDXYVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

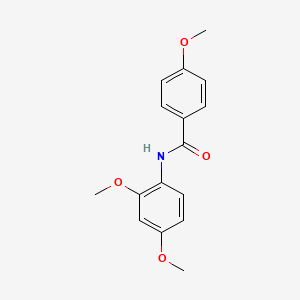
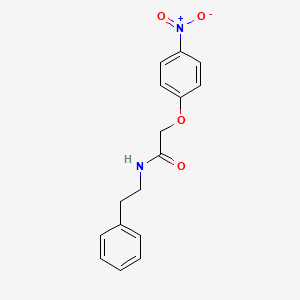
![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)

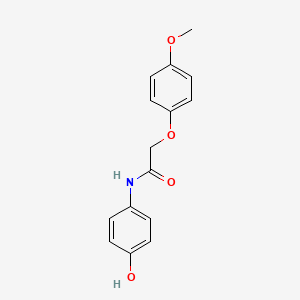

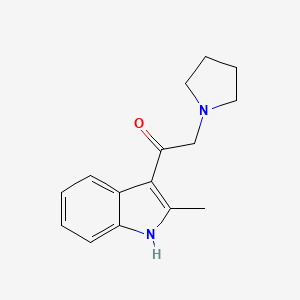
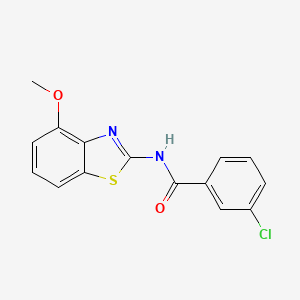
![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
